molecular formula C35H51N9O11 B612687 D-Lys(Z)-Pro-Arg-pNA (diacetate)

D-Lys(Z)-Pro-Arg-pNA (diacetate)

Cat. No.: B612687
M. Wt: 773.8 g/mol
InChI Key: VMCWZMKBOZNVHX-ANSAKZOLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Spectrozyme PCa is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups using carbobenzoxy (Z) groups, followed by the coupling of protected amino acids. The final product, D-Lys(Z)-Pro-Arg-pNA diacetate, is obtained through deprotection and purification steps .

Industrial Production Methods

Industrial production of Spectrozyme PCa involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid resin. After the synthesis, the peptide is cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized and stored under specific conditions to maintain stability .

Chemical Reactions Analysis

Scientific Research Applications

Spectrozyme PCa is widely used in scientific research for the following applications:

    Biochemistry: Measurement of activated protein C activity in various biological samples.

    Medicine: Used in diagnostic assays to evaluate the anticoagulant activity of protein C in patients with thrombotic disorders.

    Pharmacology: Screening of potential anticoagulant drugs by assessing their effect on protein C activation.

    Industry: Quality control in the production of therapeutic proteins and enzymes

Mechanism of Action

Spectrozyme PCa acts as a substrate for activated protein C. The enzyme cleaves the peptide bond between arginine and para-nitroaniline, releasing the chromophore. This cleavage is specific to activated protein C, making Spectrozyme PCa a valuable tool for measuring the enzyme’s activity. The released para-nitroaniline can be detected spectrophotometrically, providing a quantitative measure of protein C activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spectrozyme PCa is unique due to its high specificity for activated protein C and its ability to provide a quantitative measure of enzyme activity through the release of a chromophore. This specificity and sensitivity make it a preferred choice in various biochemical and clinical assays .

Properties

IUPAC Name

acetic acid;benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)/t24-,25+,26+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCWZMKBOZNVHX-ANSAKZOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H51N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Lys(Z)-Pro-Arg-pNA (diacetate)
Reactant of Route 2
D-Lys(Z)-Pro-Arg-pNA (diacetate)
Reactant of Route 3
Reactant of Route 3
D-Lys(Z)-Pro-Arg-pNA (diacetate)
Reactant of Route 4
D-Lys(Z)-Pro-Arg-pNA (diacetate)
Reactant of Route 5
D-Lys(Z)-Pro-Arg-pNA (diacetate)
Reactant of Route 6
D-Lys(Z)-Pro-Arg-pNA (diacetate)

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